![molecular formula C14H20ClN3OS B5714476 N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as CMET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMET belongs to the class of thiourea derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is not yet fully understood. However, it has been suggested that this compound exerts its biological activities by interfering with various cellular processes. This compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer activity. This compound has also been found to inhibit the activity of viral proteases, which are essential for viral replication. Furthermore, this compound has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antifungal activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and modulate the cell cycle in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the growth of Candida albicans by disrupting the cell wall and membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its broad-spectrum activity against cancer cells, viruses, and fungi. This compound has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability under acidic conditions. These limitations may affect the reproducibility of the results obtained in lab experiments.
Orientations Futures
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One of the directions is to investigate the potential of this compound as a therapeutic agent for cancer, viral infections, and fungal infections. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Additionally, the development of novel formulations of this compound with improved solubility and stability may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction between 3-chloro-2-methylbenzenamine and 2-(4-morpholinyl)ethyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of this compound is reported to be around 70% using this method.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, anti-inflammatory, and antifungal activities. This compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). This compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c1-11-12(15)3-2-4-13(11)17-14(20)16-5-6-18-7-9-19-10-8-18/h2-4H,5-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHYSBWMEANGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)


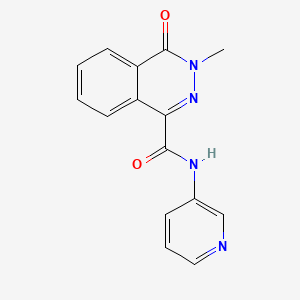
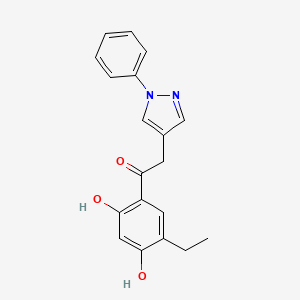
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)
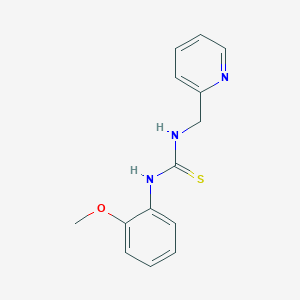
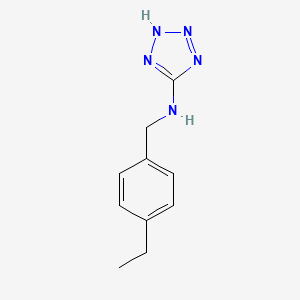
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
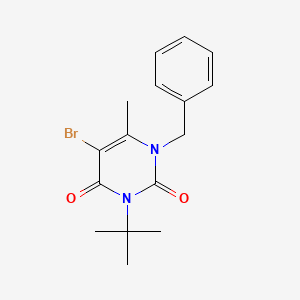
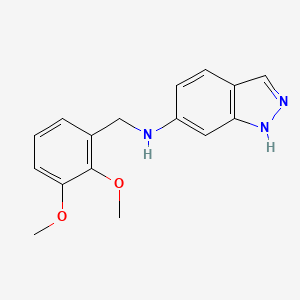
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)